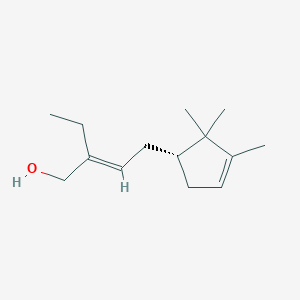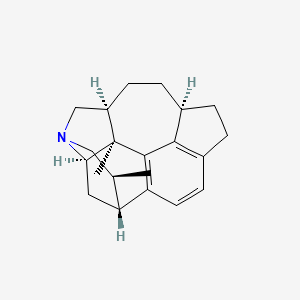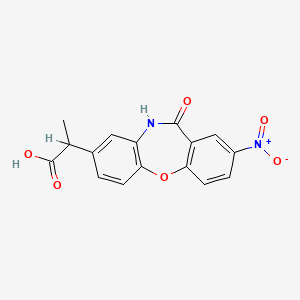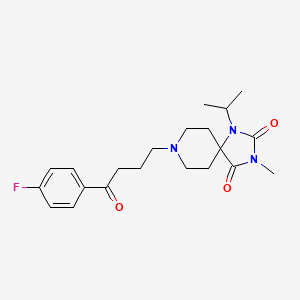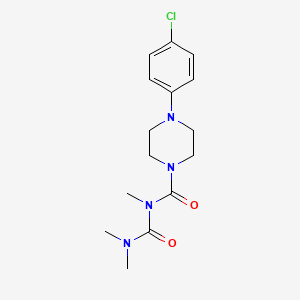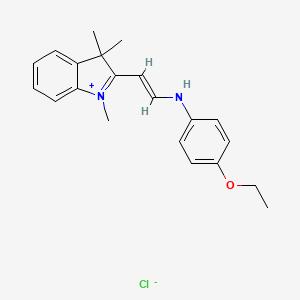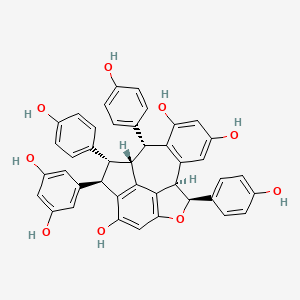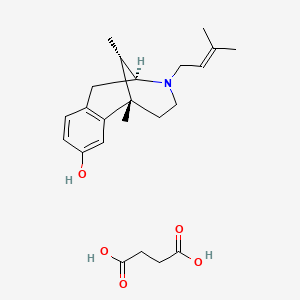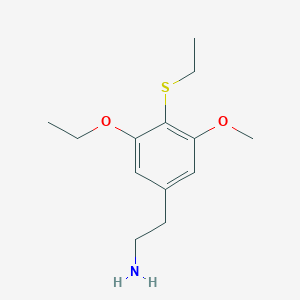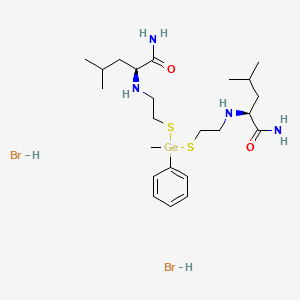
N,N'-((Methylphenylgermanylene)bis(thio-2,1-ethanediyl))bisleucinamide dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide is a complex organogermanium compound It is characterized by the presence of leucinamide groups linked through a germanium center, which is further connected by thioether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide typically involves multiple steps:
Formation of the Germanium Center: The initial step involves the preparation of a methylphenylgermanium precursor. This can be achieved through the reaction of methylphenylgermanium trichloride with suitable reagents.
Thioether Linkage Formation: The next step involves the introduction of thioether linkages. This can be done by reacting the germanium precursor with thiol-containing compounds under controlled conditions.
Attachment of Leucinamide Groups: The final step involves the attachment of leucinamide groups to the germanium center. This can be achieved through peptide coupling reactions using leucinamide and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: The thioether linkages in the compound can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The germanium center can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The leucinamide groups can undergo substitution reactions with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced germanium species
Substitution: Substituted leucinamide derivatives
Wissenschaftliche Forschungsanwendungen
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of other organogermanium compounds.
Biology: Its unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: It may have potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: It can be used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide involves its interaction with molecular targets through its leucinamide and thioether groups. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide can be compared with other similar compounds such as:
Leucinamide derivatives: These compounds share the leucinamide moiety but differ in their central metal or linkage groups.
Organogermanium compounds: These compounds share the germanium center but differ in their organic substituents.
The uniqueness of Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide lies in its combination of leucinamide groups and thioether linkages around a germanium center, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
120627-02-3 |
|---|---|
Molekularformel |
C23H44Br2GeN4O2S2 |
Molekulargewicht |
705.2 g/mol |
IUPAC-Name |
(2S)-2-[2-[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]ethylsulfanyl-methyl-phenylgermyl]sulfanylethylamino]-4-methylpentanamide;dihydrobromide |
InChI |
InChI=1S/C23H42GeN4O2S2.2BrH/c1-17(2)15-20(22(25)29)27-11-13-31-24(5,19-9-7-6-8-10-19)32-14-12-28-21(23(26)30)16-18(3)4;;/h6-10,17-18,20-21,27-28H,11-16H2,1-5H3,(H2,25,29)(H2,26,30);2*1H/t20-,21-;;/m0../s1 |
InChI-Schlüssel |
RCHSECFDRQQWNS-HRIAXCGHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N)NCCS[Ge](C)(C1=CC=CC=C1)SCCN[C@@H](CC(C)C)C(=O)N.Br.Br |
Kanonische SMILES |
CC(C)CC(C(=O)N)NCCS[Ge](C)(C1=CC=CC=C1)SCCNC(CC(C)C)C(=O)N.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


